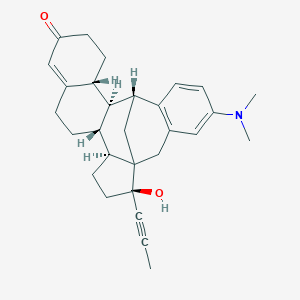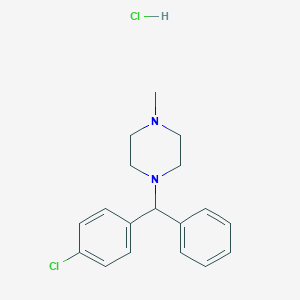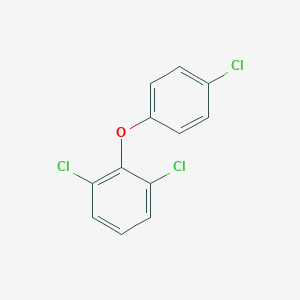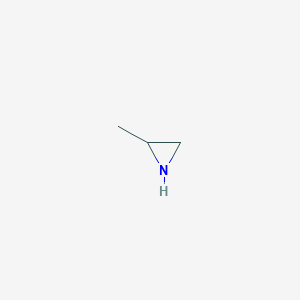![molecular formula C9H17NO B133197 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142434-08-0](/img/structure/B133197.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HCPM and is a cyclic amine alcohol. This compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
Wirkmechanismus
The mechanism of action of HCPM is not well understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. HCPM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to interact with the GABA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemische Und Physiologische Effekte
HCPM has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. HCPM has also been shown to have anxiolytic and sedative effects. Furthermore, HCPM has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HCPM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. HCPM is also readily available, making it a cost-effective option for use in lab experiments. However, HCPM has limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of HCPM in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the use of HCPM as a chiral auxiliary in asymmetric synthesis. Furthermore, the investigation of HCPM as a ligand in catalysis and as a reagent in organic synthesis is an area of future research. Finally, the development of new methods for the synthesis of HCPM and its derivatives is an area of potential future research.
Conclusion
In conclusion, [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively used in scientific research due to its unique chemical properties. HCPM has several advantages for use in lab experiments, including its stability and availability. However, it also has limitations, including its low solubility in water. There are several future directions for the use of HCPM in scientific research, including its potential use in the treatment of neurodegenerative diseases and as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
HCPM can be synthesized using various methods, including the reduction of 2-cyclopentenone using sodium borohydride, hydrogenation of 2-cyclopentenone using Raney nickel, and the reduction of 2-cyclopentenone using lithium aluminum hydride. The most commonly used method is the reduction of 2-cyclopentenone using sodium borohydride. This method involves the reaction of 2-cyclopentenone with sodium borohydride in the presence of methanol to yield HCPM.
Wissenschaftliche Forschungsanwendungen
HCPM has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including natural products, alkaloids, and pharmaceuticals. HCPM has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, HCPM has been used as a ligand in catalysis and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
142434-08-0 |
|---|---|
Produktname |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
Isomerische SMILES |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
Kanonische SMILES |
CN1CCC2C1C(CC2)CO |
Synonyme |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aR-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



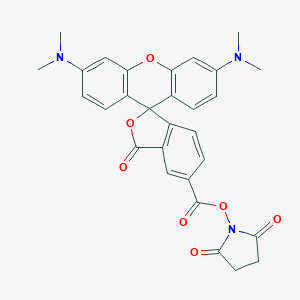
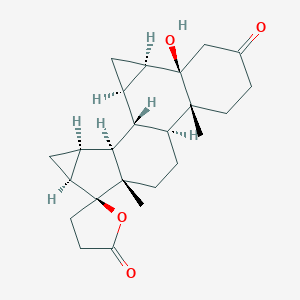
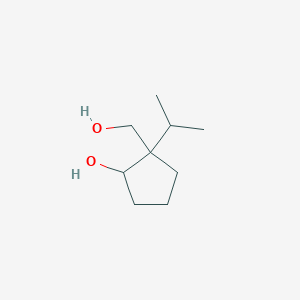
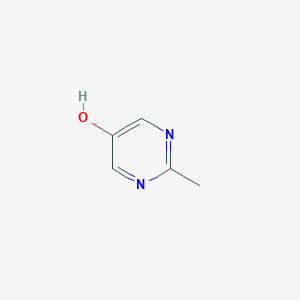
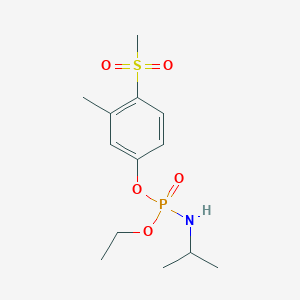
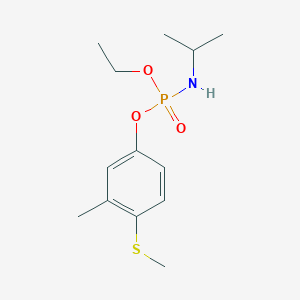
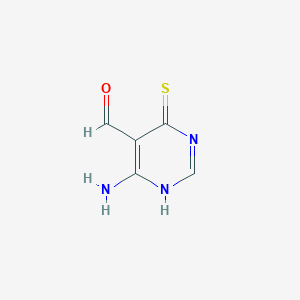
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
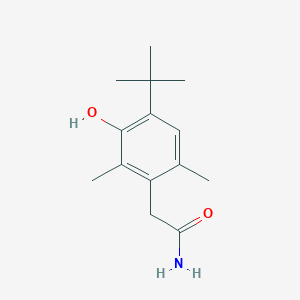
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
